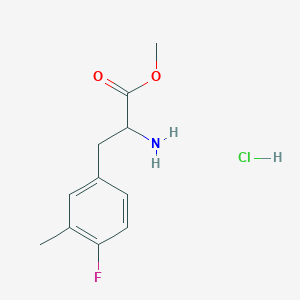
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
化学反应分析
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride: This compound has a similar structure but with a different position of the fluorine and methyl groups on the phenyl ring.
Methyl 2-amino-3-(4-fluoro-3-phenyl)propanoate hydrochloride: This compound lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
生物活性
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a synthetic compound with significant biological activity, classified as an amino acid derivative. Its unique structure, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, enhances its pharmacological potential and makes it a candidate for various therapeutic applications.
- Molecular Formula : C11H15ClFNO2
- Molecular Weight : Approximately 247.69 g/mol
- Chirality : The compound possesses a chiral center, which influences its biological interactions.
The biological activity of this compound is primarily facilitated through its interactions with specific molecular targets, including enzymes and receptors. The structural features of the compound allow for high-affinity binding, which can modulate the activity of these targets. This modulation is particularly relevant in the context of neurological disorders and other therapeutic areas.
Biological Activity Profiles
-
Antiviral Properties :
- Preliminary studies suggest that this compound may exhibit antiviral activity, although specific viral targets and mechanisms remain to be fully elucidated.
- Anticancer Activity :
-
Neurotransmitter Modulation :
- The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological conditions, though detailed pharmacological studies are required to confirm these effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride | C11H15ClFNO2 | Different stereochemistry affecting biological activity |
| Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride | C11H15ClFNO2 | Variation in fluorine position impacting reactivity |
| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C11H14ClFNO2 | Lacks methyl substitution on the phenyl ring |
These comparisons highlight how variations in substitution patterns and stereochemistry can significantly influence biological activity and reactivity.
Case Studies and Research Findings
- Cytotoxicity Assays :
- Enzyme Inhibition Studies :
属性
IUPAC Name |
methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGQQBLHNUXVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














